molecular formula C14H20O B2657934 2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol CAS No. 1181618-96-1

2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol

Cat. No.: B2657934
CAS No.: 1181618-96-1
M. Wt: 204.313
InChI Key: IUUBTYGNWBXBNF-UHFFFAOYSA-N
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Description

2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol (CAS 107772-13-4) is a tertiary alcohol with a molecular formula of C₁₄H₂₀O and a molecular weight of 204.31 g/mol . It features a 5,6,7,8-tetrahydronaphthalene (tetralin) ring system linked to a branched propanol chain. This compound is commercially available in high-purity grades (up to 99.999%) for research and industrial applications, including pharmaceuticals and specialty chemicals . Its alcohol functional group confers hydrogen-bonding capability, influencing solubility and reactivity.

Properties

IUPAC Name

2-methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-10(2)14(15)13-8-7-11-5-3-4-6-12(11)9-13/h7-10,14-15H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUBTYGNWBXBNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC2=C(CCCC2)C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol typically involves the hydrogenation of naphthalene derivatives followed by alkylation. One common method includes the hydrogenation of 2-naphthol to form 5,6,7,8-tetrahydro-2-naphthol, which is then subjected to alkylation with isobutylene in the presence of a strong acid catalyst .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring efficient hydrogenation and alkylation processes .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets:

  • Neuroprotective Agents : Research indicates that derivatives of this compound may exhibit neuroprotective properties. For instance, studies have shown that modifications to the tetrahydronaphthalene moiety can enhance binding affinity to neuroreceptors, potentially aiding in the treatment of neurodegenerative diseases .
  • MAO-B Inhibition : The compound has been explored as an inhibitor of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative disorders. In vitro studies demonstrated that specific analogs showed significant MAO-B inhibitory activity, suggesting a pathway for developing new treatments for conditions like Parkinson's disease .

Drug Design and Discovery

The compound's unique structure makes it a candidate for drug design:

  • Computational Drug Design : In silico methods have been employed to identify potential druggable sites on proteins relevant to diseases. The compound's derivatives were used in molecular docking studies to predict interactions with target proteins, leading to the identification of novel therapeutic candidates .

Material Science

In addition to its medicinal properties, this compound has applications in material science:

  • Polymer Chemistry : The alcohol functional group allows for the incorporation of this compound into polymer matrices. Research has shown that such incorporation can enhance the mechanical properties of polymers, making them suitable for various industrial applications .

Case Study 1: Neuroprotective Effects

A study published in Molecules evaluated the neuroprotective effects of related compounds derived from this compound. The results indicated that these compounds could reduce oxidative stress markers in neuronal cells, highlighting their potential as therapeutic agents against neurodegeneration .

Case Study 2: MAO-B Inhibition

In another study focused on MAO-B inhibition, several derivatives of this compound were synthesized and tested. The most potent derivative exhibited an IC50_{50} value comparable to established MAO-B inhibitors, demonstrating its promise as a lead compound for further development .

Mechanism of Action

The mechanism of action of 2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. It is believed to modulate enzyme activity by binding to active sites, thereby influencing metabolic processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in the modulation of inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Compounds sharing the 5,6,7,8-tetrahydronaphthalen-2-yl backbone but differing in functional groups are compared below:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Functional Group Key Properties
2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol 107772-13-4 C₁₄H₂₀O 204.31 Alcohol (-OH) High-purity availability; hydrogen bonding
2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one 116707-04-1 C₁₄H₁₈O 202.29 Ketone (=O) Predicted boiling point: 334.3±31.0°C ; dipole-dipole interactions
2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-2-amine 748123-44-6 C₁₄H₂₁N ~203.35* Amine (-NH₂) Basic character; potential CNS activity

*Calculated molecular weight due to incomplete data in .

Key Observations :

  • Alcohol vs. Ketone : The alcohol exhibits hydrogen bonding, leading to higher solubility in polar solvents compared to the ketone. However, the ketone’s predicted higher boiling point (334.3°C) suggests stronger van der Waals forces from its planar carbonyl group .
  • Amine Derivative : The amine’s basicity contrasts with the alcohol’s weak acidity. Amines are prone to protonation and salt formation, enhancing water solubility under acidic conditions .

Structural Analogues with Heterocyclic Modifications

Thiophene-Containing Derivatives

Compounds like 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () replace the tetrahydronaphthalene ring with a thiophene heterocycle.

Pyrrolidinyl Derivatives (TH-PHP and TH-PVP)

TH-PHP and TH-PVP () feature pyrrolidine rings attached to the tetrahydronaphthalenyl ketone. These compounds, with molecular formulas C₁₉H₂₅NO and C₁₈H₂₃NO, respectively, are structurally more complex and associated with psychoactive effects due to their resemblance to cathinone derivatives .

Stereochemical and Saturation Effects

The compound 2-((2R,4aR,8aR)-4a,8-Dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-2-yl)prop-2-en-1-ol (CAS 65018-15-7, ) demonstrates the impact of stereochemistry and unsaturation . Its molecular weight (220.35 g/mol) and rigid, bicyclic structure with a double bond (prop-2-en-1-ol) enhance thermal stability, as shown by gas chromatography data using HP-5MS and SE-30 columns .

Physicochemical and Application Comparisons

Boiling Points and Solubility

  • Alcohol (Target Compound): Boiling point data unavailable, but typical alcohols (e.g., 1-octanol: 195°C) suggest moderate values. High purity grades (99.999%) make it suitable for sensitive applications .
  • Ketone Analog : Predicted boiling point of 334.3°C aligns with ketones’ strong dipole interactions .
  • Stereoisomer () : Higher molecular weight and rigidity likely increase boiling point beyond 300°C .

Research and Regulatory Status

  • Target Compound: No psychoactivity reported; used in life science research .
  • TH-PHP/TH-PVP : Classified as psychoactive substances in regulatory reports (), highlighting the significance of functional groups in biological activity .
  • Amine Derivative: Limited data, but amines are often explored for CNS-targeting applications .

Biological Activity

2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol, with the CAS number 1082899-83-9, is a compound that has garnered interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C₁₄H₂₀O
Molecular Weight 204.31 g/mol
IUPAC Name This compound
Appearance Oil
Storage Temperature Room Temperature
Purity 95%

Case Studies and Research Findings

  • Neuroprotective Effects : A study highlighted the neuroprotective potential of naphthalene derivatives in models of neurodegeneration. These compounds were shown to mitigate oxidative stress-induced neuronal damage by enhancing antioxidant enzyme activity .
  • Anti-inflammatory Properties : Similar compounds have been reported to inhibit pro-inflammatory cytokines in vitro. This suggests that this compound may also possess anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory diseases .
  • Anticancer Activity : Some studies have explored the anticancer properties of naphthalene derivatives. For instance, research indicated that certain structural modifications could enhance cytotoxicity against cancer cell lines by inducing apoptosis . Although direct evidence for this compound is lacking, its structural similarity suggests potential efficacy.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of related compounds:

Compound NameBiological ActivityReference
5-Methyl-naphthaleneNeuroprotective
1-NaphtholAntimicrobial
2-Methyl-naphthaleneAnti-inflammatory

Safety and Handling

While specific safety data for this compound is not extensively documented, general precautions should be taken when handling organic compounds:

  • Use appropriate personal protective equipment (PPE).
  • Handle in a well-ventilated area.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol, and how can reaction conditions be optimized?

  • Methodology : The synthesis involves multi-step processes, including cyclization and hydroxylation of precursor compounds. Catalysts such as copper acetate (CuOAc) and ligands like BINAP are critical for achieving regioselectivity. Reaction temperatures (e.g., 100°C) and solvent systems (e.g., chlorobenzene) must be tightly controlled to minimize side products .
  • Purification : Flash chromatography (silica gel, 0–2% EtOAc in petroleum ether) is effective for isolating the compound with >95% purity .

Q. How is structural characterization of this compound performed to confirm its identity and purity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₄H₂₀O, 204.31 g/mol) .
  • HPLC : Reverse-phase HPLC to assess purity (>95%) and detect impurities .

Q. What are the stability and storage guidelines for this compound under laboratory conditions?

  • Storage : Store at room temperature in amber glass vials under inert gas (N₂/Ar) to prevent oxidation. Avoid prolonged exposure to light or moisture .
  • Stability : Shelf life exceeds 12 months when stored properly. Monitor via periodic HPLC analysis .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

  • Impact : Stereoisomers (e.g., cryptomeridiol analogs) exhibit varying binding affinities to biological targets. For example, the (R)-configuration may enhance antimicrobial activity compared to the (S)-form .
  • Methodology : Use chiral HPLC or X-ray crystallography to resolve stereoisomers. Compare bioactivity in assays (e.g., MIC for antimicrobial testing) .

Q. What in vitro models are suitable for evaluating its anticancer potential?

  • Experimental Design :

  • Cell Lines : Test against HCT116 (colon cancer) and MCF-7 (breast cancer) using the MTT assay .
  • Dosage : IC₅₀ values are typically determined at concentrations of 1–100 µM.
  • Controls : Include cisplatin or doxorubicin as positive controls.
    • Data Interpretation : Compounds with IC₅₀ < 10 µM warrant further mechanistic studies .

Q. How can researchers address contradictory data regarding its bioactivity across studies?

  • Root Causes : Contradictions may arise from differences in stereochemical purity, assay protocols, or cell line variability .
  • Resolution Strategies :

  • Replicate studies using standardized protocols (e.g., CLIA-certified labs).
  • Validate compound purity via LC-MS and quantify enantiomeric excess (EE) .

Q. What mechanistic pathways are hypothesized for its interaction with biological targets?

  • Proposed Mechanisms :

  • Enzyme Inhibition : Potential inhibition of cyclooxygenase-2 (COX-2) or cytochrome P450 enzymes, inferred from structural analogs .
  • Receptor Binding : Molecular docking studies suggest affinity for G-protein-coupled receptors (GPCRs) in inflammatory pathways .
    • Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants .

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